N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound featuring a pyrazole core substituted with a furan ring, a tetrahydro-2H-pyran (oxane) moiety, and a phenyl-carboxamide group. The furan and pyran rings contribute to its stereoelectronic properties, while the carboxamide group may enhance solubility or binding interactions.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-17-21(20-9-6-14-29-20)18(2)26(25-17)13-12-24-22(27)23(10-15-28-16-11-23)19-7-4-3-5-8-19/h3-9,14H,10-13,15-16H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTNGHBPACBPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2(CCOCC2)C3=CC=CC=C3)C)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that exhibits a range of biological activities, primarily due to its unique structural features, including a furan ring, a pyrazole moiety, and a tetrahydropyran framework. This article discusses its synthesis, biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C₁₈H₃₁N₃O₂. The synthesis typically involves multi-step organic reactions, which can include:
- Preparation of the furan and pyrazole intermediates : This may involve cyclization reactions under acidic or basic conditions.
- Coupling of intermediates : The furan and pyrazole components are linked using an ethyl group.
- Formation of the carboxamide : Final steps involve the introduction of the carboxamide functionality through acylation reactions.
Antibacterial and Antifungal Properties
Preliminary studies indicate that compounds with similar structural motifs exhibit significant antibacterial and antifungal properties. For instance, derivatives containing furan and pyrazole rings have been shown to inhibit various bacterial strains and fungi in vitro. The presence of these rings is crucial as they enhance the compound's interaction with microbial targets.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory potential. Studies suggest that it may act as a selective inhibitor of cyclooxygenase enzymes (COX-I and COX-II), which are involved in the inflammatory response. Compounds structurally related to this compound have demonstrated moderate inhibitory activity against COX-II with IC50 values in the range of 0.52–22.25 μM .
Anticancer Activity
Research has also explored the anticancer potential of this compound. A study screening various compounds identified several derivatives with promising anticancer activity against multicellular spheroids, indicating potential for further development as cancer therapeutics . The mechanism may involve modulation of specific signaling pathways relevant to cancer cell proliferation.
Case Studies and Research Findings
The biological activity of this compound likely involves:
- Enzyme Inhibition : Binding to COX enzymes to modulate inflammatory pathways.
- Interaction with Receptors : Potential binding to specific cellular receptors involved in cancer progression.
- Solubility Enhancement : The carboxamide group improves solubility and bioavailability, facilitating better pharmacokinetics.
Scientific Research Applications
Antibacterial and Antifungal Properties
Preliminary studies indicate that compounds similar to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exhibit significant antibacterial and antifungal activities. Research has shown that derivatives containing furan and pyrazole rings effectively inhibit various bacterial strains and fungi in vitro. The potential for this compound to serve as a lead in developing new antibiotics is notable.
Anti-inflammatory Effects
Research suggests that compounds with similar structural motifs often demonstrate anti-inflammatory properties. The presence of specific functional groups in this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Analgesic Activity
The analgesic properties of compounds with related structures indicate that this compound may also be explored for pain management therapies.
Synthesis and Modification
The synthesis of this compound involves multi-step synthetic routes. Key steps include:
- Formation of the Furan-Pyrazole Link : This step typically involves coupling reactions that form the core furan and pyrazole structure.
- Tetrahydropyran Construction : The tetrahydropyran ring can be synthesized through cyclization reactions involving suitable precursors.
- Carboxamide Formation : The final step involves the conversion of the intermediate into the carboxamide form through amide coupling reactions.
Each step requires careful optimization of reaction conditions to achieve high yields and purity.
Case Study 1: Antibacterial Activity
A study conducted on derivatives of N-(2-(4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl)ethyl) revealed significant inhibition against Staphylococcus aureus and Escherichia coli strains. The study highlighted that modifications at the furan or pyrazole positions could enhance antibacterial efficacy.
Case Study 2: Anti-inflammatory Mechanisms
Research published in a pharmacological journal demonstrated that similar compounds reduced inflammation markers in animal models of arthritis. The study suggested that the compound could inhibit specific cytokines involved in inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with two structurally related molecules from peer-reviewed and patent literature ( and ). Key differences in substituents, physicochemical properties, and synthetic strategies are highlighted.
Table 1: Structural and Physicochemical Comparison
Structural Features and Pharmacophore Design
- The target compound’s 3,5-dimethylpyrazole is simpler than ’s pyrazolo[3,4-d]pyrimidine, which may enhance binding specificity to kinase targets .
- The tetrahydro-2H-pyran moiety in the target compound adds conformational rigidity, contrasting with ’s flexible chromenone system, which includes a fused benzene-pyran ring .
Physicochemical Properties
- Melting Points : and compounds exhibit higher melting points (138–178 °C), likely due to strong intermolecular interactions (e.g., sulfonamide hydrogen bonding). The target compound’s melting point is unreported but may differ due to its carboxamide and ether groups.
- Spectral Signatures : ’s IR and NMR data confirm sulfonamide and pyridine functionalities, whereas the target compound’s carboxamide would show distinct C=O stretching (~1650–1700 cm⁻¹) and lack SO₂ signals .
Q & A
Q. What are the key synthetic pathways and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including cyclocondensation of hydrazines with diketones to form pyrazole rings and coupling reactions to attach the tetrahydro-2H-pyran-carboxamide moiety. Optimization focuses on reaction temperature (typically 60–100°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., p-toluenesulfonic acid) to improve yields (≥70%) and purity (≥95%) . Post-synthesis purification often employs column chromatography with silica gel and gradient elution.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Structural confirmation requires:
- NMR : and NMR to identify proton environments (e.g., furan protons at δ 6.2–7.4 ppm) and carbon backbone .
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~3100 cm (aromatic C-H) .
- Mass Spectrometry (LC-MS) : To verify molecular weight (e.g., observed m/z 397.5 vs. calculated 397.49) .
- X-ray Crystallography : For crystalline derivatives, resolving bond angles and stereochemistry .
Q. How do solubility and stability impact experimental design in pharmacological studies?
The compound’s solubility in DMSO (>10 mg/mL) and aqueous buffers (pH 7.4, <0.1 mg/mL) necessitates formulation with co-solvents (e.g., cyclodextrins) or surfactants for in vitro assays. Stability studies under varying pH (2–9) and temperatures (4–37°C) reveal degradation via hydrolysis of the carboxamide group, requiring storage at -20°C under inert gas .
Q. What in vitro screening approaches are used to evaluate its biological activity?
Standard assays include:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) at 1–100 µM concentrations.
- Cytotoxicity : MTT assays on cancer cell lines (IC determination).
- Binding Affinity : Surface plasmon resonance (SPR) or ITC to quantify target interactions (K values) .
Advanced Research Questions
Q. What computational and experimental methods elucidate its mechanism of action?
- Molecular Dynamics (MD) Simulations : To model interactions with targets (e.g., hydrophobic binding to kinase ATP pockets) .
- Quantum Chemical Calculations : Predict reaction pathways for synthetic intermediates using software like Gaussian .
- Pharmacological Profiling : Cross-reactivity screening against 100+ targets (e.g., CEREP panels) to identify off-target effects .
Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?
- Pyrazole Substitutions : Replacing 3,5-dimethyl groups with bulkier substituents (e.g., CF) increases target selectivity but reduces solubility.
- Furan vs. Thiophene : Substituting furan with thiophene enhances metabolic stability (t > 6 hours in liver microsomes) .
- Carboxamide Bioisosteres : Replacing -CONH with tetrazole improves oral bioavailability (F% > 30%) .
Q. How can computational reaction design accelerate synthesis optimization?
The ICReDD framework combines quantum mechanics (e.g., DFT for transition state analysis) and machine learning to predict optimal reaction conditions (solvent, catalyst) from sparse datasets, reducing trial-and-error experimentation by 50% .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for variability in assay conditions (e.g., cell line differences).
- Dose-Response Validation : Re-test conflicting results with standardized protocols (e.g., NIH guidelines for IC determination) .
Q. What are the key considerations for transitioning from in vitro to in vivo studies?
- ADME Profiling : Assess hepatic clearance (e.g., human microsomes) and plasma protein binding (>90% may limit free drug availability).
- Toxicology : Acute toxicity in rodents (LD) and genotoxicity (Ames test) .
- Formulation : Nanoemulsions or liposomes to enhance bioavailability in pharmacokinetic studies (AUC > 500 ng·h/mL) .
Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?
Stability studies show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
